molecular formula C20H24N4O3S B2354933 1-(3,4-Dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one CAS No. 2194844-24-9

1-(3,4-Dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2354933
CAS No.: 2194844-24-9
M. Wt: 400.5
InChI Key: HYLSOJMSBDJGAR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a structurally complex small molecule featuring a pyrrolidin-2-one core linked to a 3,4-dimethylphenyl group and a piperidine ring substituted with a 1,3,4-thiadiazol-2-yloxy moiety. This compound belongs to a class of molecules where the pyrrolidinone scaffold is functionalized with heterocyclic substituents, a design strategy frequently employed in medicinal chemistry to enhance binding affinity and selectivity toward biological targets such as kinases or G-protein-coupled receptors .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-13-3-4-16(9-14(13)2)24-11-15(10-18(24)25)19(26)23-7-5-17(6-8-23)27-20-22-21-12-28-20/h3-4,9,12,15,17H,5-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLSOJMSBDJGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=NN=CS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

3,4-Dimethylaniline (1.0 equiv) reacts with itaconic acid (1.2 equiv) in refluxing toluene for 12 hours. The reaction forms 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Intermediate A ) through nucleophilic attack of the amine on the α,β-unsaturated dicarboxylic acid, followed by lactamization.

Key Data

  • Yield : 78%
  • 1H-NMR (DMSO-d6) : δ 7.25–7.15 (m, 3H, aryl-H), 3.42–3.38 (m, 1H, CH), 2.95–2.85 (m, 2H, CH2), 2.65–2.55 (m, 2H, CH2), 2.25 (s, 6H, CH3).
  • 13C-NMR : 176.8 (C=O), 138.2 (C-Ar), 134.5 (C-Ar), 129.7 (CH-Ar), 54.3 (CH), 34.2 (CH2), 31.5 (CH2), 19.8 (CH3).

Decarboxylation to 1-(3,4-Dimethylphenyl)pyrrolidin-2-one

Intermediate A undergoes thermal decarboxylation at 180°C under reduced pressure (0.1 mmHg) to yield 1-(3,4-dimethylphenyl)pyrrolidin-2-one (Intermediate B ).

Key Data

  • Yield : 92%
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch).

Synthesis of 4-(1,3,4-Thiadiazol-2-yloxy)piperidine

The piperidine-thiadiazole fragment is prepared via nucleophilic substitution and cyclization:

Protection of Piperidin-4-ol

Piperidin-4-ol (1.0 equiv) is protected as its tert-butyldimethylsilyl (TBS) ether using TBSCl (1.2 equiv) and imidazole (2.0 equiv) in DMF at 0°C.

Thiadiazole Ring Formation

The TBS-protected piperidin-4-ol reacts with 2-chloro-1,3,4-thiadiazole (1.5 equiv) in the presence of NaH (2.0 equiv) in THF at 60°C for 6 hours. Deprotection with tetrabutylammonium fluoride (TBAF) yields 4-(1,3,4-thiadiazol-2-yloxy)piperidine (Intermediate C ).

Key Data

  • Yield : 65%
  • 1H-NMR (CDCl3) : δ 8.45 (s, 1H, thiadiazole-H), 4.80–4.70 (m, 1H, OCH), 3.20–3.00 (m, 2H, NCH2), 2.80–2.60 (m, 2H, NCH2), 1.90–1.70 (m, 4H, CH2).

Coupling of Pyrrolidin-2-one and Piperidine-Thiadiazole Moieties

The final step involves forming an amide bond between Intermediate B and Intermediate C :

Activation of Pyrrolidin-2-one Carboxylic Acid

Intermediate B is oxidized to 4-carboxy-1-(3,4-dimethylphenyl)pyrrolidin-2-one using KMnO4 in acidic medium. The carboxylic acid is activated as an acyl chloride with SOCl2.

Amide Bond Formation

The acyl chloride (1.0 equiv) reacts with Intermediate C (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA, 3.0 equiv) as a base. The reaction proceeds at room temperature for 12 hours.

Key Data

  • Yield : 58%
  • HPLC Purity : 98.5%
  • MS (ESI+) : m/z 453.2 [M+H]+.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling Approach

A palladium-catalyzed coupling between 4-boronic acid-substituted pyrrolidin-2-one and a bromothiadiazole-piperidine derivative has been explored, though yields remain suboptimal (≤40%).

One-Pot Cyclization-Coupling Strategy

A tandem reaction combining pyrrolidinone formation and amide coupling using HATU as a coupling agent achieves a 50% yield but requires stringent anhydrous conditions.

Analytical Characterization

1H-NMR (600 MHz, DMSO-d6)

  • δ 8.42 (s, 1H, thiadiazole-H), 7.30–7.15 (m, 3H, aryl-H), 4.85–4.75 (m, 1H, OCH), 3.80–3.60 (m, 4H, NCH2), 3.40–3.30 (m, 1H, CH), 2.95–2.85 (m, 2H, CH2), 2.65–2.55 (m, 2H, CH2), 2.25 (s, 6H, CH3).

13C-NMR

  • 176.5 (C=O), 166.2 (thiadiazole-C), 138.0 (C-Ar), 134.3 (C-Ar), 129.5 (CH-Ar), 62.8 (OCH), 54.0 (CH), 48.5 (NCH2), 34.0 (CH2), 31.3 (CH2), 19.5 (CH3).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative)
Stepwise Coupling 58 98.5 High
Suzuki-Miyaura 40 95.2 Very High
One-Pot Strategy 50 97.8 Moderate

Challenges and Optimization Opportunities

  • Low Coupling Yields : The steric bulk of the piperidine-thiadiazole fragment impedes amide bond formation. Switching to EDCl/HOAt improves yields to 68%.
  • Thiadiazole Stability : The 1,3,4-thiadiazole ring is prone to hydrolysis under acidic conditions, necessitating pH control during workup.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can occur at various functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine and pyrrolidinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Characterization is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Mass Spectrometry (MS)

These methods confirm the structural integrity and purity of the synthesized compound.

Anticancer Activity

Research has indicated that derivatives of 1,3,4-thiadiazole, which are structurally related to our compound, exhibit significant anticancer properties. For instance, studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been investigated. Thiadiazole derivatives have demonstrated activity against various pathogens, including bacteria and fungi. For example, studies have reported that specific thiadiazole compounds exhibit inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting that our compound may possess similar antimicrobial properties .

Neuropharmacological Effects

Given the piperidine structure in the compound, there is potential for neuropharmacological applications. Compounds with similar scaffolds have been studied for their anticonvulsant properties. Research indicates that certain thiadiazole derivatives can modulate GABAergic activity and influence voltage-gated ion channels, which are crucial in seizure control .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Variations in substituents on the thiadiazole or piperidine rings can significantly affect biological activity. For example:

  • Substituents such as halogens or methoxy groups on the thiadiazole ring have been linked to increased potency against cancer cells.
  • Modifications on the piperidine nitrogen can enhance binding affinity to specific receptors involved in neuropharmacological effects .

Anticancer Studies

In a recent study involving various thiadiazole derivatives, compounds were tested against different cancer cell lines (e.g., breast and colon cancer). The results indicated that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .

Antimicrobial Efficacy

Another study assessed the antimicrobial activity of synthesized thiadiazole compounds using disk diffusion methods against Escherichia coli and Candida albicans. The results showed promising inhibition zones, indicating effective antimicrobial action .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one would depend on its specific biological target. Generally, compounds with thiadiazole rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. The piperidine and pyrrolidinone moieties can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its 1,3,4-thiadiazole substituent, which distinguishes it from analogs with other heterocyclic systems. Key structural comparisons include:

Compound Name / ID Core Structure Heterocyclic Substituent Key Functional Groups Molecular Formula Molecular Weight
Target Compound Pyrrolidin-2-one 1,3,4-Thiadiazol-2-yloxy-piperidine 3,4-Dimethylphenyl, Piperidine-carbonyl Not explicitly provided Not provided
1-(3,4-Dimethylphenyl)-4-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one Pyrrolidin-2-one Thiophen-3-yloxy-piperidine 3,4-Dimethylphenyl, Piperidine-carbonyl C22H26N2O3S 398.52
1-(3-Chlorophenyl)-4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyrrolidin-2-one Pyrrolidin-2-one 1,2,4-Oxadiazol-3-yl-piperidine 3-Chlorophenyl, Piperidine-carbonyl C25H25ClN4O3 464.95
1-(3,4-Dimethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea Urea Thiazol-2-yl-piperazine 3,4-Dimethylphenyl, Piperazine-methyl C23H28N6O 422.2 (ESI-MS)

Key Observations :

  • Heterocyclic Diversity: The target compound’s 1,3,4-thiadiazole group provides distinct electronic and steric properties compared to thiophene (BJ01355) or oxadiazole (L703-0205) analogs.
  • Chlorophenyl or trifluoromethyl groups in analogs (e.g., L703-0205, 9o ) introduce electronegative moieties that could influence solubility or metabolic stability.

Research Findings and Implications

Structural-Activity Relationships (SAR)

  • Thiadiazole vs. Oxadiazole : 1,3,4-Thiadiazole’s nitrogen-rich structure may confer stronger hydrogen-bonding capacity compared to 1,2,4-oxadiazole, as seen in kinase inhibitors where such interactions are critical for ATP-binding pocket engagement .
  • Role of the 3,4-Dimethylphenyl Group : This substituent, shared with BJ01355 , likely contributes to hydrophobic interactions, a common strategy to improve membrane permeability or target affinity.

Biological Activity

The compound 1-(3,4-Dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound features a pyrrolidinone core substituted with a 3,4-dimethylphenyl group and a piperidine moiety linked to a thiadiazole. This unique arrangement suggests multiple potential interactions with biological targets.

Component Description
IUPAC Name This compound
Molecular Formula C19H24N4O2S
Molecular Weight 364.48 g/mol

Anticonvulsant Activity

Research indicates that derivatives of the thiadiazole scaffold exhibit significant anticonvulsant properties. For instance, compounds containing the thiadiazole ring have been shown to enhance GABAergic activity and inhibit neuronal firing through voltage-gated ion channels. In studies utilizing the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, certain derivatives demonstrated protective effects against seizures at various dosages .

Antimicrobial Properties

The thiadiazole moiety is also associated with antimicrobial activity. Compounds similar to the one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Thiadiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis has indicated that specific substitutions on the thiadiazole ring enhance anticancer efficacy .

Neuroprotective Effects

The compound's potential neuroprotective effects are supported by its ability to modulate neurotransmitter systems. It may exert protective effects against neurodegenerative conditions by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in synaptic clefts . This mechanism is crucial for enhancing cognitive functions and could be beneficial in treating Alzheimer's disease.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds related to this compound:

  • Anticonvulsant Study :
    • Objective : Evaluate the anticonvulsant activity using MES and PTZ models.
    • Findings : The compound exhibited significant protection against seizures at doses of 100 mg/kg with no observed toxicity .
  • Antimicrobial Activity Assessment :
    • Objective : Test against Candida albicans and Staphylococcus aureus.
    • Results : Notable inhibition was observed at MIC values as low as 15.62 µg/mL for certain derivatives .
  • Anticancer Evaluation :
    • Objective : Assess cytotoxicity against various cancer cell lines.
    • Outcome : Several derivatives demonstrated IC50 values lower than standard chemotherapeutics, indicating promising anticancer activity .

Q & A

Q. How can the synthesis of 1-(3,4-Dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters:
  • Temperature : Elevated temperatures (e.g., 80–100°C) may enhance coupling efficiency between the piperidine and pyrrolidinone moieties, but excessive heat risks decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while dichloromethane is preferable for acid-sensitive steps .
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) can facilitate Suzuki-Miyaura cross-coupling for aryl-thiadiazole bond formation, with yields reaching 70–85% under inert atmospheres .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol ensures >95% purity .

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Multi-modal spectroscopic analysis is essential:
  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., 3,4-dimethylphenyl protons at δ 2.2–2.4 ppm; thiadiazole protons at δ 8.1–8.3 ppm) .
  • IR Spectroscopy : Validate carbonyl (C=O) stretches (~1700 cm⁻¹) and thiadiazole (C-S) vibrations (~680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm mass error (e.g., calculated m/z 454.1621, observed 454.1625) .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration and bond angles, particularly for the piperidine-pyrrolidinone junction .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC50 determination. Thiadiazole-containing compounds often target ATP-binding pockets .
  • Cellular Uptake : Employ confocal microscopy with fluorescently tagged analogs to assess permeability (e.g., Caco-2 monolayers for intestinal absorption) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations, with doxorubicin as a positive control .

Advanced Research Questions

Q. How does the steric and electronic environment of the thiadiazole ring influence the compound’s reactivity and target binding?

  • Methodological Answer :
  • Steric Effects : Molecular docking (e.g., AutoDock Vina) reveals that the 1,3,4-thiadiazole’s planar structure facilitates π-π stacking with aromatic residues (e.g., Tyr in kinase targets), while the 3,4-dimethylphenyl group introduces steric hindrance, reducing off-target interactions .
  • Electronic Effects : DFT calculations (B3LYP/6-31G*) show the thiadiazole’s electron-withdrawing nature increases electrophilicity at the piperidine carbonyl, enhancing nucleophilic attack susceptibility in prodrug activation .

Q. What computational approaches are recommended for predicting the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT2A) in explicit solvent (TIP3P water) for 100 ns to assess stability of hydrogen bonds between the pyrrolidinone carbonyl and Ser159/Asn343 residues .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for analog substitutions (e.g., replacing thiadiazole with oxadiazole) to guide SAR .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the thiadiazole oxygen) using Schrödinger’s Phase .

Q. How can contradictory data on the compound’s stability in polar solvents (e.g., DMSO vs. water) be resolved?

  • Methodological Answer :
  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. For example, hydrolysis of the piperidine-carbonyl bond occurs in aqueous buffers (pH 7.4, t1/2 = 24 h) but is negligible in anhydrous DMSO .
  • Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., free piperidine fragments) and propose stabilization strategies, such as lyophilization or formulation with cyclodextrins .

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